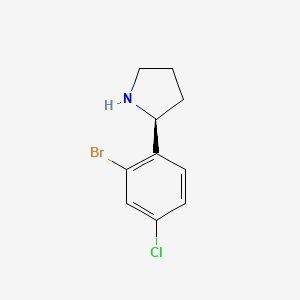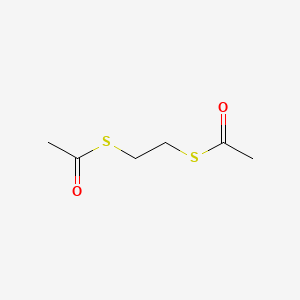
N,N,N',N'-Tetraethyl-1,1-dimethylstannanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine is an organotin compound characterized by the presence of tin (Sn) bonded to nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine typically involves the reaction of dimethyltin dichloride with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like ethanol or methanol under mild conditions.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in the manufacturing of plastics and coatings.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the stabilization of reactive intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar coordination properties but different steric and electronic effects.
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Another organotin compound with a different carbon chain length, affecting its reactivity and applications.
Uniqueness
N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine is unique due to its specific combination of ethyl and methyl groups attached to the tin center, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specialized applications where precise control of reactivity and selectivity is required.
Propriétés
Numéro CAS |
1185-22-4 |
|---|---|
Formule moléculaire |
C10H26N2Sn |
Poids moléculaire |
293.04 g/mol |
Nom IUPAC |
N-[diethylamino(dimethyl)stannyl]-N-ethylethanamine |
InChI |
InChI=1S/2C4H10N.2CH3.Sn/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H3;/q2*-1;;;+2 |
Clé InChI |
IAVZWAVUJJWKMS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Sn](C)(C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


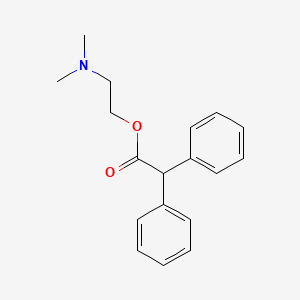

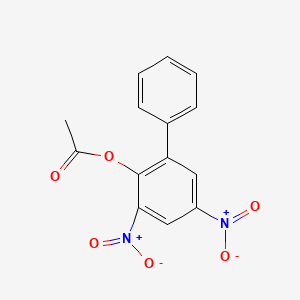
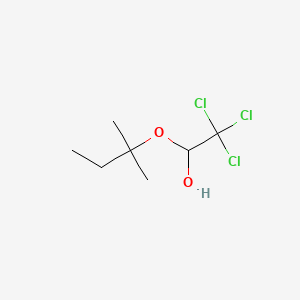
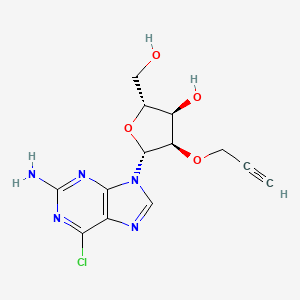
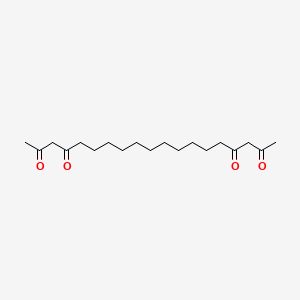
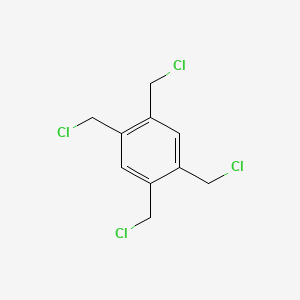
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
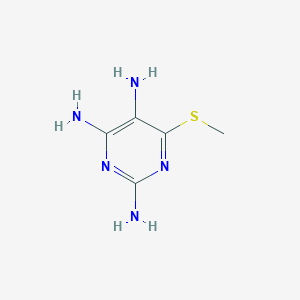
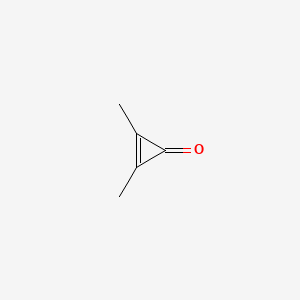
](/img/structure/B14749957.png)
